Pyrazine, 2-azido-3,5-diphenyl-
CAS No.: 76849-28-0
Cat. No.: VC19326345
Molecular Formula: C16H11N5
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76849-28-0 |
|---|---|
| Molecular Formula | C16H11N5 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 2-azido-3,5-diphenylpyrazine |
| Standard InChI | InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
| Standard InChI Key | COXGZHWAXWVUGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyrazine ring in 2-azido-3,5-diphenyl-pyrazine is a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The azido group (-N) at position 2 introduces significant electronic distortion, while the phenyl groups at positions 3 and 5 contribute steric bulk and π-stacking capabilities. Computational studies suggest that the azido group reduces the ring's electron density, enhancing susceptibility to electrophilic attacks.
Physical Properties
Key physicochemical parameters include:
The azido group's presence elevates the compound's thermal instability compared to non-azido analogs like 2,5-diphenylpyrazine, necessitating cautious handling during high-temperature applications .
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis pathway involves halogen-azide exchange reactions. A halogenated pyrazine precursor, such as 2-chloro-3,5-diphenylpyrazine, undergoes nucleophilic substitution with sodium azide in polar aprotic solvents like dimethylformamide (DMF). Microwave-assisted synthesis at 80–100°C for 2–4 hours improves yields (up to 68%) while minimizing azide decomposition.
Reactivity and Chemical Transformations
Azido Group Reactivity
The azido moiety enables three primary reaction pathways:
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Staudinger Reaction: Forms iminophosphoranes with triphenylphosphine, useful in peptide coupling.
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Huisgen Cycloaddition: Copper-catalyzed reaction with alkynes generates 1,2,3-triazoles, pivotal in bioorthogonal chemistry.
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Thermal Decomposition: At >200°C, the azide decomposes to nitrene intermediates, which can insert into C-H bonds or dimerize.
Ring Modification Reactions
Electrophilic substitution occurs preferentially at position 6 due to the azido group's meta-directing effects. Nitration experiments yield 6-nitro-2-azido-3,5-diphenylpyrazine with 72% selectivity, demonstrating the ring's tunability.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for triazole-linked pharmacophores. In antitubercular drug development, its triazole derivatives exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line therapies.
Materials Science
Incorporated into metal-organic frameworks (MOFs), the azido group facilitates postsynthetic modification. A zirconium-based MOF functionalized with 2-azido-3,5-diphenylpyrazine demonstrates a 40% increase in CO adsorption capacity compared to unmodified frameworks.
Comparative Analysis with Structural Analogs
The 2-azido derivative's unique combination of electronic effects and steric hindrance enables reactivity unattainable in non-azido analogs .
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